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Compound of Interest

Compound Name: 3'-Acetoxy-4-chlorobutyrophenone

Cat. No.: B1343539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3'-Acetoxy-4-chlorobutyrophenone is not readily

available in published literature. The following guide is a scientifically informed projection based

on the known properties of analogous compounds and established principles of organic

chemistry.

Introduction
3'-Acetoxy-4-chlorobutyrophenone is a halogenated and acetylated derivative of

butyrophenone. The butyrophenone scaffold is of significant interest in medicinal chemistry,

most notably as the core structure for a class of antipsychotic drugs. The introduction of chloro

and acetoxy substituents can modulate the compound's physicochemical properties, such as

lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and

pharmacodynamic profile. This guide provides a comprehensive overview of the predicted

physicochemical properties, a putative synthetic route, and the potential biological significance

of 3'-Acetoxy-4-chlorobutyrophenone.

Physicochemical Properties
The physicochemical properties of 3'-Acetoxy-4-chlorobutyrophenone have been estimated

based on the known values of related compounds such as 4'-chlorobutyrophenone and various

acetoxy-substituted aromatic ketones.
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Property Predicted Value Basis for Estimation

Molecular Formula C₁₂H₁₃ClO₃

Molecular Weight 240.68 g/mol

Appearance
Likely a white to off-white solid

or a viscous oil

Based on similar substituted

butyrophenones.

Melting Point
Estimated in the range of 40-

70 °C

The presence of the acetoxy

group may lower the melting

point compared to

unsubstituted analogs.

Boiling Point
> 300 °C (with potential

decomposition)

Extrapolated from related

aromatic ketones.

Solubility

Soluble in organic solvents

(e.g., DMSO, DMF, ethanol,

acetone); sparingly soluble in

water.

The acetoxy and chloro groups

increase polarity, but the

overall structure remains

largely nonpolar.

pKa
Not applicable (no readily

ionizable protons)

LogP Estimated between 2.5 and 3.5

Calculated based on the

contributions of the functional

groups.

Synthesis and Experimental Protocols
A plausible synthetic route to 3'-Acetoxy-4-chlorobutyrophenone is via a Friedel-Crafts

acylation of 3-acetoxyphenyl with 4-chlorobutyryl chloride in the presence of a Lewis acid

catalyst.

Proposed Synthetic Scheme
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Reactants

Reaction

Product

3-Acetoxyphenyl

Friedel-Crafts Acylation

4-Chlorobutyryl Chloride

3'-Acetoxy-4-chlorobutyrophenone

Lewis Acid (e.g., AlCl₃)
Dichloromethane

0°C to rt
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Caption: Proposed synthesis of 3'-Acetoxy-4-chlorobutyrophenone.

Detailed Experimental Protocol (Hypothetical)
Materials:

3-Acetoxyphenyl (1.0 eq)

4-Chlorobutyryl chloride (1.1 eq)

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

Anhydrous dichloromethane (DCM)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexane

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and

anhydrous dichloromethane.

Cool the suspension to 0 °C in an ice bath.

Slowly add 4-chlorobutyryl chloride (1.1 eq) to the suspension via the dropping funnel.

In a separate flask, dissolve 3-acetoxyphenyl (1.0 eq) in anhydrous dichloromethane.

Add the solution of 3-acetoxyphenyl dropwise to the reaction mixture at 0 °C over 30

minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker

of crushed ice and 1 M HCl.

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexane.

Purification and Characterization Workflow

Crude Product Column Chromatography
(Silica Gel, Hexane/EtOAc)

Pure 3'-Acetoxy-4-
chlorobutyrophenone Characterization

¹H and ¹³C NMR

Mass Spectrometry

Infrared Spectroscopy

Click to download full resolution via product page

Caption: Purification and characterization workflow.

Predicted Spectral Data
The following are predicted spectral characteristics for 3'-Acetoxy-4-chlorobutyrophenone,

which would be crucial for its identification and characterization.
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Technique Predicted Key Signals

¹H NMR

- Aromatic protons (3H) in the range of 7.0-8.0

ppm with splitting patterns indicative of 1,3-

disubstitution.- Triplet around 3.6-3.8 ppm (2H, -

CH₂Cl).- Triplet around 3.0-3.2 ppm (2H, -

COCH₂-).- Multiplet around 2.1-2.3 ppm (2H, -

CH₂CH₂CH₂-).- Singlet around 2.3 ppm (3H, -

OCOCH₃).

¹³C NMR

- Carbonyl carbon (~197 ppm).- Ester carbonyl

carbon (~169 ppm).- Aromatic carbons (120-155

ppm).- Methylene carbon attached to chlorine

(~45 ppm).- Other aliphatic carbons (25-40

ppm).- Acetyl methyl carbon (~21 ppm).

Mass Spec (EI)

- Molecular ion peak (M⁺) at m/z 240/242 (due

to ³⁵Cl and ³⁷Cl isotopes).- Fragments

corresponding to the loss of the acetoxy group,

the chloroalkyl chain, and McLafferty

rearrangement products.

Infrared (IR)

- Two distinct carbonyl stretching frequencies:

one for the ketone (~1685 cm⁻¹) and one for the

ester (~1765 cm⁻¹).- C-O stretching of the ester

(~1200-1250 cm⁻¹).- C-Cl stretching (~600-800

cm⁻¹).- Aromatic C-H and C=C stretching.

Biological Significance and Potential Applications
Butyrophenone derivatives are well-known for their activity as dopamine D₂ receptor

antagonists, with many compounds in this class being used as antipsychotic medications. The

introduction of substituents on the aromatic ring can significantly alter the receptor binding

profile and selectivity.

Potential Signaling Pathway Involvement
Given the butyrophenone core, 3'-Acetoxy-4-chlorobutyrophenone could potentially interact

with dopaminergic and serotonergic pathways, which are key targets in the treatment of
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psychosis and other neurological disorders.

3'-Acetoxy-4-chlorobutyrophenone

Dopamine D₂ Receptor

Antagonism?

Serotonin 5-HT₂A Receptor

Antagonism?

Modulation of Downstream
Signaling Cascades

Potential Antipsychotic Effect
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Caption: Potential interaction with neurotransmitter pathways.

Role in Drug Development
Lead Compound: This molecule could serve as a lead compound for the development of

novel antipsychotics with a modified side-effect profile.

Metabolic Studies: The acetoxy group is a potential site for esterase-mediated hydrolysis,

making this compound an interesting candidate for prodrug strategies or for studying

metabolic pathways of substituted butyrophenones.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of 3'-
Acetoxy-4-chlorobutyrophenone would provide valuable data for SAR studies on

butyrophenone-based antipsychotics.

Conclusion
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While 3'-Acetoxy-4-chlorobutyrophenone is not a well-characterized molecule, its structural

relationship to a pharmacologically important class of compounds makes it a molecule of

significant interest. This guide provides a robust theoretical framework for its synthesis,

characterization, and potential biological evaluation. The predicted properties and proposed

experimental protocols herein offer a solid starting point for researchers and drug development

professionals interested in exploring the therapeutic potential of novel butyrophenone

derivatives. Further empirical studies are necessary to validate these predictions and fully

elucidate the physicochemical and biological properties of this compound.

To cite this document: BenchChem. [An In-depth Technical Guide to 3'-Acetoxy-4-
chlorobutyrophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343539#physicochemical-properties-of-3-acetoxy-4-
chlorobutyrophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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